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Compound of Interest

Compound Name: 9-Hydroxyeriobofuran

Cat. No.: B593529 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for the natural

product (-)-Eriobofuran, a dibenzofuran derivative isolated from Eriobotrya japonica. The

information presented herein is crucial for the identification, characterization, and further

investigation of this compound for potential applications in drug development and other

scientific research. It is important to note that the compound name "9-Hydroxyeriobofuran"

appears to be a misnomer, and the scientifically reported compound is (-)-Eriobofuran,

chemically identified as 2,4-dimethoxy-3-hydroxydibenzofuran.

Spectroscopic Data
The structural elucidation of (-)-Eriobofuran was achieved through detailed analysis of its Mass

Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectra. The data presented

below has been compiled from the first report of its isolation and characterization.

Mass Spectrometry (MS) Data

High-Resolution Electron Impact Mass Spectrometry (HREIMS) was utilized to determine the

molecular formula of (-)-Eriobofuran.

Ion m/z (Observed) Molecular Formula

[M]⁺ 244.0736 C₁₄H₁₂O₄
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Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in CDCl₃ at 500 MHz and 125 MHz, respectively.

The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and

coupling constants (J) are in Hertz (Hz).

¹H NMR Spectroscopic Data of (-)-Eriobofuran (500 MHz, CDCl₃)

Position δ (ppm) Multiplicity J (Hz)

1 7.97 d 7.8

2 - - -

3 - - -

4 - - -

4a - - -

5b - - -

6 7.50 d 8.3

7 7.30 t 7.8

8 7.42 t 8.3

9 - - -

9a - - -

2-OCH₃ 4.01 s -

4-OCH₃ 4.10 s -

3-OH 5.86 s -

¹³C NMR Spectroscopic Data of (-)-Eriobofuran (125 MHz, CDCl₃)
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Position δ (ppm)

1 111.4

2 140.2

3 137.9

4 140.5

4a 120.7

5b 124.9

6 121.0

7 122.8

8 127.1

9 111.8

9a 148.9

2-OCH₃ 61.2

4-OCH₃ 61.5

Experimental Protocols
Isolation of (-)-Eriobofuran

The dried leaves of Eriobotrya japonica were subjected to extraction with methanol (MeOH).

The resulting extract was then partitioned between ethyl acetate (EtOAc) and water. The

EtOAc-soluble fraction was concentrated and subjected to silica gel column chromatography,

eluting with a gradient of n-hexane and EtOAc. Fractions containing the desired compound

were identified by thin-layer chromatography (TLC) and combined. Further purification was

achieved by repeated column chromatography on silica gel and preparative TLC to yield pure

(-)-Eriobofuran.

Spectroscopic Analysis
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NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 500

spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in

deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent

signals (δH 7.26 and δC 77.0).

Mass Spectrometry: High-resolution mass spectra were obtained on a JEOL JMS-700 mass

spectrometer using the electron impact (EI) ionization method.

Workflow Visualization
The following diagram illustrates the general workflow for the isolation and spectroscopic

analysis of (-)-Eriobofuran.
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Caption: Workflow for the isolation and structural elucidation of (-)-Eriobofuran.
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To cite this document: BenchChem. [An In-depth Technical Guide on the Spectroscopic Data
of (-)-Eriobofuran]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593529#spectroscopic-data-of-9-hydroxyeriobofuran-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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